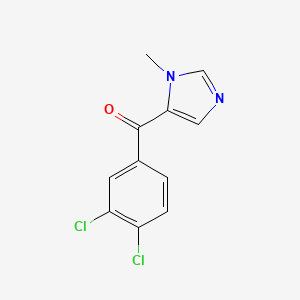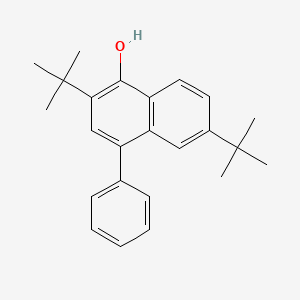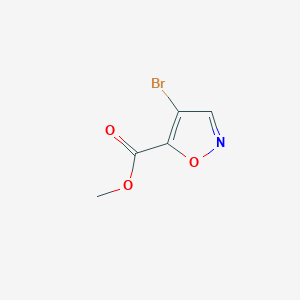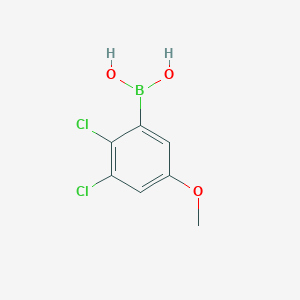![molecular formula C12H22N2O2 B13985762 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazabicyclo compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose) polymerase-1 (PARP-1)-associated diseases .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of various enzymes .
Medicine
In medicine, tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is explored for its potential therapeutic applications, particularly in the development of drugs targeting PARP-1 .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of PARP-1, a key enzyme involved in DNA repair processes. By inhibiting PARP-1, this compound can enhance the efficacy of certain chemotherapeutic agents and promote cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but lacks the methyl group at the 3-position.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Similar in structure but has a carboxylate group at the 3-position instead of the 8-position.
Uniqueness
tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and binding properties. This structural feature makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Propiedades
IUPAC Name |
tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-6-10(14)8-13(4)7-9/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGRZYFLOCZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














